tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride
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Overview
Description
tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride: is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an amino group and an oxirane ring can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Introduction of the tert-butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the spirocyclic core or the functional groups attached to it.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced forms of the spirocyclic compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups attached to the spirocyclic core.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The unique spirocyclic structure makes this compound a valuable building block for the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Drug Development: Its unique structure and functional groups make it a candidate for drug development, particularly for targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound can be explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
The uniqueness of tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride lies in its specific spirocyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a building block for complex molecules make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYQLQXIFUFKS-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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